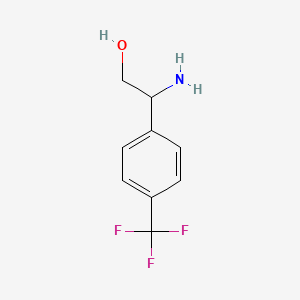

2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol

Description

Properties

IUPAC Name |

2-amino-2-[4-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(13)5-14/h1-4,8,14H,5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJAPRZLEXCFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564733 | |

| Record name | 2-Amino-2-[4-(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473416-36-3 | |

| Record name | 2-Amino-2-[4-(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Three-Step Synthesis via Bromination, Cyanation, and Aminolysis

A well-documented industrially relevant method involves a three-step synthetic route starting from m-trifluoromethyl fluorobenzene, proceeding through positional bromination, cyano group displacement, and finally aminolysis to yield the amino-substituted trifluoromethyl benzene derivative. This method, while originally developed for 4-amino-2-trifluoromethyl benzonitrile, is closely related and adaptable for preparing related β-amino alcohols such as 2-amino-2-(4-(trifluoromethyl)phenyl)ethanol.

| Step | Reaction Type | Reagents/Conditions | Key Details |

|---|---|---|---|

| 1. | Positional Bromination | m-Trifluoromethyl fluorobenzene, glacial acetic acid, concentrated sulfuric acid, dibromohydantoin (C5H6Br2N2O2) | Reflux for 5–7 hours with stirring; molar ratio dibromohydantoin to substrate 0.6:1; acetic acid 4–5 L/kg substrate; sulfuric acid 5–20% w/w; yields brominated intermediate with high regioselectivity. |

| 2. | Cyanation (Cyano Group Displacement) | Brominated intermediate, quinoline, cuprous cyanide, reflux under stirring for ~20 hours | Molar ratio cuprous cyanide to brominated intermediate ~1:1; quinoline 3–5 L/kg intermediate; steam distillation to isolate cyano-substituted product. |

| 3. | Aminolysis (Amino Group Introduction) | Cyano-substituted intermediate dissolved in ethanol, liquefied ammonia, heated at 120 °C for 8 hours | Ammonia to substrate molar ratio 1.5:1; ethanol 3–5 L/kg substrate; final purification with toluene; product purity >99%, total yield 73–75%. |

This method offers advantages such as readily available raw materials, a relatively short synthetic route, simple operations, and high purity of the final product with minimal harmful emissions and low production cost.

Nucleophilic Trifluoromethylation of α-Amino Aldehydes

Another sophisticated approach involves the nucleophilic trifluoromethylation of α-amino aldehydes using (trifluoromethyl)trimethylsilane (TMS-CF3). This method enables the stereoselective formation of β-amino-α-trifluoromethyl alcohols, which structurally resemble this compound.

- The addition of TMS-CF3 to α-amino aldehydes proceeds diastereoselectively, favoring the anti isomer.

- For obtaining the syn isomer, a two-step oxidation-reduction sequence is employed (e.g., Swern oxidation followed by NaBH4 reduction).

- This method allows for control over stereochemistry, which is crucial for biological activity.

- Yields are generally good, and the method is applicable to various substituted aromatic systems.

Reduction of β-Nitro Alcohols

A classical synthetic route involves the Henry reaction between substituted α,α,α-trifluoroacetophenones and nitromethane to form β-nitro alcohol intermediates, which are then reduced to β-amino alcohols.

- α,α,α-Trifluoroacetophenones react with nitromethane in the presence of potassium carbonate catalyst to afford β-nitro alcohols.

- Subsequent catalytic hydrogenation over Pd/C under high pressure reduces the nitro group to an amino group, yielding β-amino-α-trifluoromethyl alcohols.

- This method provides good yields and is amenable to various aromatic substitutions, including trifluoromethyl groups.

Data Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Three-step bromination-cyanation-aminolysis | m-Trifluoromethyl fluorobenzene | Dibromohydantoin, cuprous cyanide, ammonia, ethanol, toluene | 73–75 | >99 | Industrially viable, short route, low cost |

| Nucleophilic trifluoromethylation | α-Amino aldehydes | (Trifluoromethyl)trimethylsilane, Swern oxidation, NaBH4 | Good yields | High | Stereoselective, allows anti/syn isomer control |

| Mn(I)-catalyzed dehydrogenative coupling | 2-(4-(Trifluoromethyl)phenyl)ethanol | Mn catalyst, optimized conditions | Up to 80 | Not specified | Suitable for aromatic amino alcohols, limited scope |

| Henry reaction + catalytic hydrogenation | α,α,α-Trifluoroacetophenones + nitromethane | K2CO3 catalyst, Pd/C hydrogenation | Good yields | Not specified | Classical method, versatile for substituted aromatics |

Research Findings and Analysis

- The three-step bromination-cyanation-aminolysis route is well-established for producing high-purity trifluoromethyl-substituted amino aromatics and can be adapted for β-amino alcohols. Its advantages include straightforward operation and scalability, making it suitable for industrial production.

- Stereochemical control is a critical factor in β-amino alcohol synthesis, addressed effectively by nucleophilic trifluoromethylation of α-amino aldehydes, enabling access to specific isomers with potential biological relevance.

- Emerging catalytic methods such as Mn(I)-catalyzed coupling offer environmentally friendlier alternatives with good yields but may have substrate scope limitations.

- The Henry reaction followed by catalytic hydrogenation remains a robust classical approach, providing a useful synthetic pathway for trifluoromethylated β-amino alcohols with good overall yields.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group in the intermediate can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and hydrogenation over palladium (Pd) are commonly used.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(4-(trifluoromethyl)phenyl)acetone.

Reduction: Formation of this compound from the nitro intermediate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₉H₁₁ClF₃NO

- Molecular Weight : 227.64 g/mol

- CAS Number : 14853203

The structural characteristics of 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol enhance its lipophilicity and stability, making it suitable for various applications in drug development and synthetic chemistry.

Pharmaceutical Development

The compound serves as an important building block in the synthesis of pharmaceutical intermediates. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in drug formulation.

- Case Study : Research has demonstrated that derivatives of this compound can act as intermediates in synthesizing chemokine CCR5 antagonists, which are relevant in treating HIV infections. The trifluoromethyl substitution enhances biological activity and metabolic stability, making these derivatives promising candidates for therapeutic applications.

Studies have indicated that this compound exhibits potential antimicrobial and anticancer properties, attributed to its ability to interact with various biological targets.

- Antimicrobial Activity : Similar amino alcohol frameworks have shown significant antimicrobial properties against various strains of bacteria and fungi. While specific data on this compound is limited, its structural analogs suggest potential effectiveness.

- Anticancer Properties : Compounds containing trifluoromethyl groups have been observed to inhibit cancer cell proliferation by interfering with crucial cell signaling pathways. Further research is required to establish the anticancer efficacy of this compound specifically.

Synthetic Chemistry

The compound is utilized as a precursor in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

- Synthesis Methods : The synthesis typically involves nucleophilic substitution reactions under controlled conditions to introduce the amino group. The use of automated systems in industrial production enhances efficiency and yield .

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The trifluoromethyl group and phenyl-ethanol backbone differentiate this compound from analogs. Below is a detailed comparison:

Structural and Physicochemical Properties

Key Observations:

- Trifluoromethyl vs. Halogen Substituents : The -CF₃ group increases lipophilicity (logP) and electron-withdrawing effects , enhancing metabolic stability compared to -F or -Cl .

- Positional Effects : Para-substituted -CF₃ (target compound) improves steric accessibility for target binding compared to meta-substituted analogs (e.g., 3-CF₃ in CAS 1394822-93-5) .

- Enantiomeric Differences : The (R)-enantiomer hydrochloride (CAS 306281-86-7) is priced higher ($203/100mg) than simpler analogs, reflecting its demand in asymmetric catalysis .

Biological Activity

2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol, also known as (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol, is a compound that has garnered attention due to its unique chemical structure and potential biological activities. With the molecular formula C₉H₁₀F₃NO and a molecular weight of approximately 205.18 g/mol, this compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its biological properties and applications in medicinal chemistry.

- Molecular Formula : C₉H₁₀F₃NO

- Molecular Weight : 205.18 g/mol

- Chemical Structure : The presence of the trifluoromethyl group enhances lipophilicity and alters the electronic properties of the molecule, making it a subject of interest in drug design and development.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms of action remain to be elucidated.

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .

- Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents suggests it may influence neurobiological pathways, although detailed studies are needed to confirm these effects .

While the precise mechanism of action for this compound is not fully understood, it is hypothesized to interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. Future research should focus on elucidating these interactions to better understand its pharmacological profile.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-2-(4-fluorophenyl)ethanol | C₉H₁₁FNO | Lacks trifluoromethyl group; potential different activity |

| 3-Amino-3-(trifluoromethyl)phenylpropanol | C₁₂H₁₄F₃N | Longer carbon chain; different steric effects |

| 4-Amino-3-(trifluoromethyl)phenol | C₇H₈F₃N | Hydroxyl group instead of ethanol; different reactivity |

Case Studies and Research Findings

-

Cytotoxic Activity Study :

A study synthesized several derivatives of 2-amino compounds including variations of the trifluoromethyl group. The cytotoxicity was evaluated against multiple cancer cell lines, revealing significant activity for certain derivatives, suggesting that modifications can enhance therapeutic potential . -

Antimicrobial Evaluation :

A comparative study assessed the antimicrobial efficacy of this compound against common pathogens. Results indicated a promising profile that warrants further exploration in drug development for infectious diseases . -

Neuroprotective Potential :

Investigations into the neuroprotective properties of this compound highlighted its ability to modulate pathways associated with neurodegeneration. This opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer's .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol, and how are they experimentally determined?

- Methodology :

- Polarity/Solubility : Determine via partition coefficient (logP) measurements using octanol-water systems. Solubility in organic solvents (e.g., DMSO, ethanol) and water is assessed via gravimetric analysis .

- Chirality : Confirmed by X-ray crystallography or vibrational circular dichroism (VCD) to resolve enantiomeric configurations .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate decomposition points and melting behavior .

Q. How can researchers determine the enantiomeric purity of this compound?

- Methodology :

- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) and mobile phases optimized for resolution. Retention times and peak areas quantify enantiomeric excess (ee) .

- Nuclear Magnetic Resonance (NMR) : Chiral derivatizing agents (e.g., Mosher’s acid) generate diastereomers distinguishable via or NMR .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- FT-IR : Identifies functional groups (e.g., -NH, -OH) via characteristic stretching frequencies (e.g., 3300–3500 cm for amines) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for structural elucidation .

Advanced Research Questions

Q. What synthetic strategies are optimal for introducing the trifluoromethyl group into this compound?

- Methodology :

- Nucleophilic Trifluoromethylation : React 4-bromophenyl precursors with Ruppert-Prakash reagent (TMSCF) under copper(I) catalysis .

- Transition-Metal Catalysis : Palladium-mediated cross-coupling of aryl halides with CF sources (e.g., Umemoto’s reagent) ensures regioselectivity .

- Asymmetric Synthesis : Catalytic hydrogenation of α-keto precursors using chiral ligands (e.g., BINAP-Ru complexes) achieves enantiomeric control .

Q. How can in vitro biological activity of this compound be evaluated against specific enzyme targets?

- Methodology :

- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric kits (e.g., NADH depletion for dehydrogenases) to measure IC values. Competitive binding studies with purified enzymes validate target engagement .

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) between the compound and immobilized enzyme .

Q. How should researchers address contradictions in reported biological activities of this compound?

- Methodology :

- Orthogonal Assays : Replicate studies using alternative methods (e.g., SPR vs. fluorescence polarization) to confirm target specificity .

- Metabolite Profiling : LC-MS identifies degradation products or reactive intermediates that may skew activity data .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and rationalizes discrepancies in inhibition potency .

Q. What strategies improve the compound’s stability under experimental conditions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.